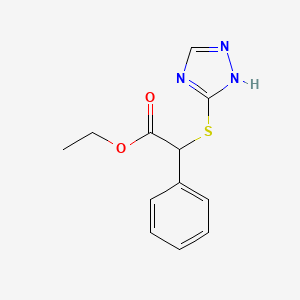

ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-2-17-11(16)10(9-6-4-3-5-7-9)18-12-13-8-14-15-12/h3-8,10H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHZCHZIWBVAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate typically involves the reaction of ethyl bromoacetate with 4-methyl-4H-1,2,4-triazole-3-thiol . The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding acid, and further substitution reactions can occur at the phenyl or triazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while hydrolysis of the ester group results in the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate has been investigated for its potential therapeutic applications. The triazole ring is known for its diverse biological activities, which include:

- Anticancer Activity : Research indicates that derivatives of 1,2,4-triazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate have shown effectiveness against melanoma and breast cancer cells through mechanisms involving enzyme inhibition and receptor binding .

- Antifungal and Antibacterial Properties : The compound has demonstrated significant antifungal and antibacterial activity. Studies have reported its effectiveness against resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Study: Anticancer Activity

A study explored the cytotoxic effects of synthesized triazole derivatives on human melanoma IGR39 and breast cancer MDA-MB-231 cell lines. The results showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Materials Science

In materials science, ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate can be utilized in the development of new materials with desirable properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Applications in Polymer Chemistry

Triazole-containing compounds are being incorporated into polymer matrices to improve their performance. These modifications can lead to materials with enhanced thermal resistance and mechanical properties suitable for various industrial applications.

Agricultural Applications

The compound also shows promise in agricultural applications as a pesticide or fungicide. Its biological activity suggests potential use in protecting crops from fungal infections and pests.

Potential as a Fungicide

Research indicates that triazole derivatives can inhibit fungal growth by disrupting cellular processes. Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate may serve as a lead compound for developing new agricultural chemicals aimed at enhancing crop protection .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate | Triazole ring with ethyl acetate moiety | Anticancer, Antifungal | High selectivity towards cancer cells |

| Methyl 4-(5-(3-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)methyl benzoate | Triazole derivative | Antimicrobial | Effective against drug-resistant bacteria |

| Ethyl 2-(5-(methylsulfanyl)phenyl)-4H-1,2,4-triazole | Methyl substitution | Antioxidant | Enhanced lipophilicity |

Mechanism of Action

The mechanism of action of ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate involves its interaction with biological targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity . This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate and related compounds:

Key Observations:

- Substituent Impact: Electron-Withdrawing Groups (EWGs): Nitro (e.g., ) and trifluoromethyl groups (e.g., ) enhance reactivity and bioactivity but may increase toxicity. Bulky Groups: Adamantyl () and bicyclic structures (e.g., ) improve steric hindrance, possibly enhancing target selectivity. Amino Groups: Sodium salts with amino substituents () demonstrate hepatoprotective effects, highlighting the role of polar groups in therapeutic activity.

Challenges and Limitations

Biological Activity

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate, a compound featuring a triazole ring and sulfanyl group, has drawn attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Synthesis

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate can be synthesized through several methods, typically involving the reaction of triazole derivatives with ethyl bromoacetate in the presence of a base. The general synthesis pathway includes:

- Preparation of the Triazole Derivative : Starting from 4-amino-5-phenyl-4H-1,2,4-triazole.

- Alkylation : Reacting the triazole with ethyl bromoacetate.

- Purification : Crystallization from suitable solvents to obtain the pure compound.

Antioxidant Activity

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate exhibits significant antioxidant properties. Research indicates that it outperforms traditional antioxidants like butylated hydroxytoluene (BHT), suggesting its potential in therapeutic applications for conditions related to oxidative stress. The compound's ability to scavenge free radicals makes it a promising candidate for further studies in oxidative-related diseases.

Antimicrobial Activity

The compound has shown notable antimicrobial activity against a range of pathogens. Studies have indicated that compounds containing a triazole moiety are effective against various bacteria and fungi. For instance, ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a potential lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have revealed that ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate possesses anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity. For example, it has been reported to inhibit the growth of cancer cells while sparing non-malignant cells, indicating a favorable therapeutic index .

Comparative Analysis with Related Compounds

A comparative analysis highlights how ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate stands out among similar triazole derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(5-(methylsulfanyl)phenyl)-4H-1,2,4-triazole | Methylsulfanyl group | Antioxidant | Enhanced lipophilicity |

| Methyl 2-(5-(phenyl)-4H-1,2,4-triazole | Methyl instead of ethyl group | Antimicrobial | Different solubility profiles |

| Ethyl (4-amino-thiazole)acetate | Thiazole ring instead of triazole | Anticancer | Different heterocyclic structure |

This table illustrates how variations in structure can influence biological activity and highlights the unique position of ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate within the broader context of triazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activities of ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate:

- Antioxidant Evaluation : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models compared to controls.

- Antimicrobial Screening : In vitro tests showed that it inhibited bacterial growth effectively at low concentrations against both Staphylococcus aureus and Escherichia coli .

- Cancer Cell Line Testing : Research involving various cancer cell lines indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin for certain types of cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate?

The synthesis typically involves:

- Step 1 : Formation of the triazole-thione intermediate via cyclization of thiosemicarbazides under acidic conditions .

- Step 2 : Alkylation with ethyl chloroacetate in polar aprotic solvents (e.g., DMF or acetonitrile) using a base like triethylamine to form the thioether linkage .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Key parameters : - Temperature: 60–80°C for alkylation.

- Reaction time: 4–8 hours for cyclization; 2–4 hours for alkylation.

- Yields: 70–85% after optimization .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 4.1–4.3 ppm (ethyl CH2), δ 7.3–7.5 ppm (phenyl protons), and δ 8.1–8.3 ppm (triazole protons) .

- ¹³C NMR : Key signals include δ 14.1 (ethyl CH3), δ 61.5 (ethyl CH2), δ 121–151 ppm (aromatic and triazole carbons) .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ observed at m/z 365–538, depending on substituents .

- X-ray crystallography : Used to resolve ambiguous tautomeric forms (e.g., triazole ring geometry) and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal), with MIC values compared to standard drugs .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values .

- Enzyme inhibition : Fluorometric assays targeting viral proteases (e.g., HIV-1 protease) or kinases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/triazole) influence bioactivity?

- Case study :

- Adamantane substitution (): Enhances antiviral activity (e.g., influenza A) due to improved hydrophobic interactions with viral envelopes.

- Fluorophenyl groups (): Increase metabolic stability and selectivity for cancer cell lines (e.g., renal carcinoma).

- Pyrazinyl substituents (): Improve solubility and antibacterial efficacy against Mycobacterium tuberculosis.

Methodology : Systematic SAR studies using parallel synthesis and high-throughput screening .

Q. How can computational methods guide the design of derivatives with enhanced properties?

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like URAT1 (gout therapy) or HIV-1 reverse transcriptase .

- DFT calculations : Optimize geometries, assess frontier molecular orbitals (HOMO-LUMO gaps), and predict stability/reactivity .

- MD simulations : Evaluate ligand-protein complex stability over 100 ns trajectories .

Q. How to resolve contradictions in biological data arising from tautomerism or crystallization artifacts?

- Tautomerism : Use X-ray crystallography to confirm the dominant tautomer (e.g., 1,2,4-triazole vs. 1,3,4-triazole forms) .

- Crystallization solvents : Ethyl acetate vs. methanol can yield polymorphs with differing bioactivities; compare PXRD patterns .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, pH) affecting activity .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of ethyl ester) .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps from hours to minutes (e.g., 400 W, 2 min) .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer alkylation .

Q. How to validate target engagement in mechanistic studies?

- Photoaffinity labeling : Incorporate azide groups into derivatives to crosslink with proteins in live cells .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified targets (e.g., URAT1) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.